molecular formula C₁₄H₂₆F₃NO₅ B1139864 N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin CAS No. 383417-50-3

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Número de catálogo: B1139864
Número CAS: 383417-50-3
Peso molecular: 345.36
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic compound known for its inhibitory effects on glucosidase enzymes. This compound has a molecular formula of C14H26F3NO5 and a molecular weight of 345.36

Métodos De Preparación

The synthesis of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Análisis De Reacciones Químicas

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Treatment of Glycosylation Disorders

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin has been investigated for its potential to treat glycosylation disorders such as Gaucher disease and Niemann-Pick disease. These conditions are characterized by the accumulation of glycosphingolipids due to enzyme deficiencies. The compound's ability to inhibit glucosylceramide synthase leads to a reduction in substrate levels, thereby alleviating symptoms associated with these disorders .

DiseaseMechanism of ActionClinical Findings
Gaucher DiseaseInhibition of glucosylceramide synthaseReduction in liver and spleen volumes by 12% and 19% at 12 months
Niemann-Pick DiseaseSimilar mechanism as GaucherImproved lipid profiles and reduced clinical symptoms

Motor Neuron Diseases

Recent studies have explored the use of this compound as a therapeutic agent for motor neuron diseases like hereditary spastic paraplegia. The compound's role in inhibiting ganglioside metabolism may help protect neurons from degeneration associated with these conditions .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits glucosidase activity in cultured cells. This inhibition leads to altered glycoprotein processing and reduced secretion of glycosylated proteins such as immunoglobulins .

Animal Models

Animal studies using models of Gaucher disease show that administration of this compound results in significant reductions in glycolipid levels in tissues. Long-term treatment has been associated with improved clinical outcomes and reduced organomegaly .

Case Study 1: Gaucher Disease Treatment

A clinical trial involving patients with type 1 Gaucher disease assessed the efficacy of this compound over a 24-month period. Results indicated a dose-dependent reduction in liver and spleen sizes along with improved hematological parameters such as hemoglobin levels .

Case Study 2: Neuroprotection in Motor Neuron Diseases

In a study focused on hereditary spastic paraplegia models, this compound was shown to reduce neuronal cell death and improve motor function outcomes compared to untreated controls .

Mecanismo De Acción

The mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the normal function of the enzyme, leading to various biochemical effects .

Comparación Con Compuestos Similares

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is unique due to its trifluoromethyl group, which enhances its inhibitory effects on glucosidase enzymes. Similar compounds include:

    Deoxynojirimycin: The parent compound without the trifluoromethyl group.

    N-butyl-deoxynojirimycin: A derivative with a butyl group instead of the trifluorononyl chain.

    N-hexyl-deoxynojirimycin: A derivative with a hexyl group.

These similar compounds have varying degrees of enzyme inhibition and different applications in research and industry.

Actividad Biológica

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (often abbreviated as TFDNJ) is a derivative of deoxynojirimycin (DNJ), a well-known iminosugar that exhibits significant biological activity, particularly in the context of glycosidase inhibition. This article delves into the biological activities associated with TFDNJ, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Deoxynojirimycin

Deoxynojirimycin is an alkaloid iminosugar that functions primarily as an inhibitor of glycosidases. It has been extensively studied for its potential therapeutic applications in various metabolic disorders, including lysosomal storage diseases. TFDNJ, with its unique trifluoromethyl and oxo substituents, is designed to enhance the biological properties of DNJ while potentially reducing side effects.

TFDNJ acts by inhibiting specific glycosidases, which are enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, TFDNJ can modulate carbohydrate metabolism and affect various biochemical pathways:

  • Inhibition of α-glucosidases : This action helps in managing blood glucose levels by slowing down carbohydrate absorption.
  • Impact on glycolipid metabolism : TFDNJ may influence the metabolism of glycolipids, making it a candidate for treating conditions like Gaucher disease and other lysosomal storage disorders.

Biological Activities

The biological activities of TFDNJ can be categorized as follows:

  • Antihyperglycemic Activity
    • TFDNJ has shown potential in lowering blood glucose levels through its action as an α-glucosidase inhibitor.
  • Antiviral Properties
    • Similar to its parent compound DNJ, TFDNJ may exhibit antiviral effects by interfering with viral glycoprotein processing.
  • Neuroprotective Effects
    • Preliminary studies suggest that TFDNJ could have neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of TFDNJ:

  • Study on Glycosidase Inhibition : In vitro assays demonstrated that TFDNJ effectively inhibited α-glucosidases I and II, leading to a significant reduction in glucose absorption in cell cultures.
  • Neuroprotective Study : A recent animal study showed that TFDNJ administration resulted in reduced neuronal death in models simulating neurodegenerative conditions. The mechanism was linked to the modulation of ganglioside metabolism.

Table 1: Summary of Biological Activities of TFDNJ

Biological ActivityMechanismReferences
AntihyperglycemicInhibition of α-glucosidases
AntiviralInterference with viral glycoprotein processing
NeuroprotectiveModulation of ganglioside metabolism

Table 2: Comparison with Other Iminosugars

CompoundStructure FeaturesMain Activity
Deoxynojirimycin (DNJ)Basic iminosugarGlycosidase inhibition
N-butyldeoxynojirimycinAlkylated derivativeGlycolipid storage disorder treatment
This compoundTrifluoromethyl group enhances activityPotential neuroprotection

Propiedades

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXZUXXANFWSU-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123508
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383417-50-3
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.